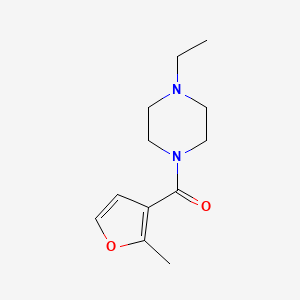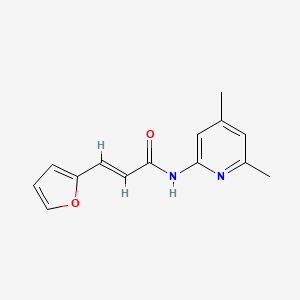![molecular formula C14H13ClN2O3S B5877689 N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as N-((3-chlorophenyl)methyl)-2-((methylsulfonyl)amino)benzamide or known as CI-1040, is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) that has been studied extensively in scientific research. MEK is a key protein kinase that regulates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival. CI-1040 has been shown to have potential as a therapeutic agent in cancer treatment due to its ability to inhibit the proliferation of cancer cells.
Wirkmechanismus
CI-1040 inhibits the activity of MEK, which is a key protein kinase that regulates the ERK pathway. The ERK pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. By inhibiting MEK, CI-1040 blocks the activation of ERK and downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and physiological effects:
CI-1040 has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis. In addition, CI-1040 has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
CI-1040 has several advantages for use in lab experiments, including its potency and selectivity for MEK inhibition, as well as its ability to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, CI-1040 also has limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on CI-1040, including the development of more potent and selective MEK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, further research is needed to understand the mechanisms of resistance to MEK inhibitors and to develop strategies to overcome resistance.
Synthesemethoden
The synthesis of CI-1040 involves several steps, including the reaction of 3-chlorobenzyl chloride with 2-aminobenzonitrile to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-aminobenzonitrile, which is then reacted with dimethyl sulfoxide (DMSO) and potassium carbonate to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzonitrile. Finally, the nitrile group is hydrolyzed to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
CI-1040 has been extensively studied in scientific research for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, including melanoma, colon, and pancreatic cancer cells. In addition, CI-1040 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-13-8-3-2-7-12(13)14(18)16-11-6-4-5-10(15)9-11/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQAPUJIJOFJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
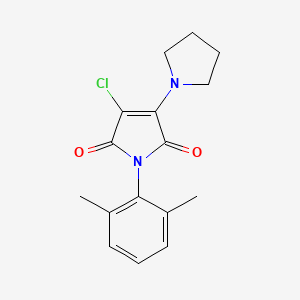
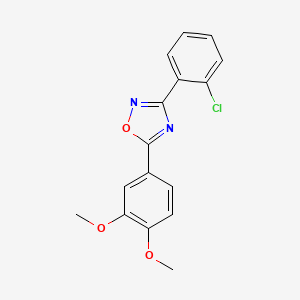
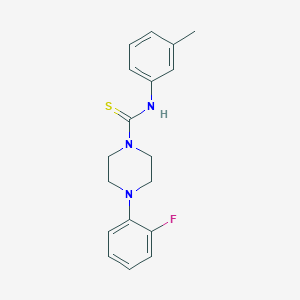
![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)
![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)
